molecular formula C18H17N5S2 B3037486 5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole CAS No. 478067-16-2

5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole

Cat. No.: B3037486
CAS No.: 478067-16-2
M. Wt: 367.5 g/mol
InChI Key: IFYKGIQCQLTSLI-UHFFFAOYSA-N
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Description

The compound "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole" is a heterocyclic compound that exhibits a blend of triazole, thieno[2,3-c]pyrazole, and allylsulfanyl functional groups. Such compounds often attract scientific interest due to their potential biological and medicinal properties, offering rich prospects for research in areas such as antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole", one could follow these potential routes:

  • Formation of the Thieno[2,3-c]pyrazole Core: This may involve cyclization of precursors under reflux conditions with solvents like ethanol or methanol, using catalysts such as sulfuric acid.

  • Introduction of Allylsulfanyl Group: The allyl group can be introduced via allylation using allyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Triazole Ring: This might involve a 1,3-dipolar cycloaddition reaction, commonly using azides and alkynes under thermal or copper-catalyzed conditions.

Industrial Production Methods

Scaling up for industrial production would likely involve optimizations for yield, purity, and cost-effectiveness. This may include using continuous flow reactors for better control over reaction parameters and employing safer, greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions such as:

  • Oxidation: Employing oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Halogenation or nitration reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, acidic medium, elevated temperatures.

  • Reduction: Lithium aluminum hydride, anhydrous conditions.

  • Substitution: Halogen sources like bromine or chlorine, nitration using nitric acid.

Major Products Formed

  • Oxidation might yield corresponding sulfoxides or sulfones.

  • Reduction could convert double bonds or nitro groups to amines.

  • Substitution reactions might result in halogenated or nitro-derivative products.

Scientific Research Applications

Chemistry

This compound's varied functional groups provide a rich landscape for exploring new reactions and developing novel materials.

Biology

Research may focus on its potential as an antimicrobial agent due to its heterocyclic nature.

Medicine

Its structural analogs have shown promise in anticancer and antifungal treatments, making it a candidate for drug development.

Industry

Mechanism of Action

Mechanism

The compound's mechanism of action may involve:

  • Interaction with cellular enzymes, possibly through the triazole ring.

  • Inhibition of fungal or bacterial growth by interfering with cell wall synthesis.

Molecular Targets and Pathways

  • Enzyme binding sites, disrupting normal biological processes.

  • Cellular pathways involved in growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-3-(4-methylthio-3-yl)-1,2,4-triazole

  • 5-(4-allylsulfanylphenyl)-4H-1,2,4-triazole

  • 1-methyl-3-phenylthieno[2,3-c]pyrazole

Uniqueness

This compound's unique combination of functional groups makes it particularly versatile for various research and industrial applications. The presence of the allylsulfanyl group adds to its potential reactivity and specificity.

In essence, "5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole" serves as a versatile compound with promising applications across multiple fields, from chemistry to medicine. Its rich chemical framework provides ample opportunities for exploration and innovation.

Properties

IUPAC Name

1-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-3-phenylthieno[2,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S2/c1-4-10-24-18-20-19-16(22(18)2)14-11-13-15(12-8-6-5-7-9-12)21-23(3)17(13)25-14/h4-9,11H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYKGIQCQLTSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(N3C)SCC=C)C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Reactant of Route 3
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole

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